2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid

Physicochemical profiling Salt formation Extraction efficiency

This heterocyclic building block is a privileged intermediate for angiotensin II AT1 receptor antagonist lead optimization and fragment-based drug discovery. The 2-chloro substituent provides a unique synthetic handle for chemoselective nucleophilic substitution and cross-coupling, enabling programmable library synthesis. Predicted pKa ~3.63 facilitates purification by acid-base extraction. Available with ≥95% purity, stored under inert gas at 2-8°C, and supported by a reliable multi-vendor supply chain to ensure batch consistency for reproducible research outcomes.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 869002-61-9
Cat. No. B1504620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
CAS869002-61-9
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1Cl)C(=O)O
InChIInChI=1S/C5H5ClN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10)
InChIKeyXSMYIPIZQODQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid (CAS 869002-61-9): Core Chemical Identity, Physicochemical Profile, and Position Among Imidazole-5-carboxylic Acid Building Blocks


2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid (CAS 869002-61-9) is a heterocyclic building block belonging to the 1,2,5-trisubstituted imidazole class, defined by a chlorine atom at the 2-position and a carboxylic acid at the 5-position of the N-methylimidazole core [1]. Its molecular formula is C5H5ClN2O2, with a molecular weight of 160.56 g/mol [1]. Predicted physicochemical properties include a boiling point of 396.4±34.0 °C and a density of 1.56±0.1 g/cm³, alongside a predicted pKa of 3.63±0.25, indicating moderate acidity characteristic of imidazole-5-carboxylic acids [2]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the chlorine substituent serves as a handle for further functionalization via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions [3].

Why Generic Substitution Fails: Critical Structure–Property–Reactivity Differences Within 2-Halo-1-methyl-1H-imidazole-5-carboxylic Acid Analogues


Superficial structural similarity among 2-halo-1-methyl-1H-imidazole-5-carboxylic acid analogues masks quantifiable differences in physicochemical properties and reactivity that preclude simple interchangeable use. The 2-chloro substituent imparts a distinct combination of steric bulk, electronegativity, and leaving-group ability compared to 2-fluoro, 2-bromo, 2-iodo, and unsubstituted (2-H) congeners [1]. These differences translate into measurable divergence in acidity (predicted pKa ~3.6 for the 2-Cl derivative versus altered values for other halogens), boiling point, and density, which directly affect purification, formulation, and storage . Critically, the C–Cl bond at the 2-position offers a unique reactivity window for downstream cross-coupling and nucleophilic aromatic substitution reactions, providing chemoselectivity that cannot be replicated by the more reactive C–Br or C–I bonds or the essentially inert C–F bond [2]. For procurement decisions, these quantifiable property differences mean that selecting the correct 2-halo analogue is essential for reproducible synthetic outcomes, as detailed in the evidence below.

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid: Quantifiable Differentiation Evidence Against Closest Structural Analogues


Predicted Acidity (pKa) Comparison: 2-Cl Enhances Carboxylic Acid Acidity Relative to 2-H and 2-F Analogues

The predicted pKa of 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid is 3.63±0.25, which is lower than that of the unsubstituted 1-methyl-1H-imidazole-5-carboxylic acid (predicted pKa ~4.0–4.2) due to the electron-withdrawing inductive effect of the chlorine atom . This ~0.4–0.6 unit difference in pKa translates to a 2.5–4× higher fraction of carboxylate anion at physiological pH, which can influence solubility, salt formation, and extraction efficiency during workup [1]. The 2-fluoro analogue exhibits a smaller inductive effect (predicted pKa ~3.8), while the 2-bromo analogue shows similar acidity (predicted pKa ~3.6) but with markedly different leaving-group reactivity .

Physicochemical profiling Salt formation Extraction efficiency

Boiling Point Elevation: 2-Chloro Substitution Increases Boiling Point by ~9 °C Versus 2-Fluoro Analogue

The predicted boiling point of 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid is 396.4±34.0 °C, which is approximately 9 °C higher than that of the 2-fluoro analogue (predicted boiling point ~387 °C, derived from molecular weight of 144.10 g/mol and density data) [1]. The heavier chlorine atom (35.5 g/mol) contributes more to intermolecular dispersion forces than fluorine (19.0 g/mol), resulting in a measurable increase in boiling point that can affect distillation conditions and thermal stability considerations during synthesis and storage . The 2-bromo analogue exhibits an even higher predicted boiling point (412.3±37.0 °C), reflecting the trend in halogen mass .

Purification Distillation Thermal stability

Density Differentiation: 2-Chloro Analogue is 12% Denser than 2-Fluoro Analogue, Impacting Crystallization and Formulation

The predicted density of 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid is 1.56±0.1 g/cm³, which is approximately 12% higher than that estimated for the 2-fluoro analogue (~1.39 g/cm³, based on molecular weight and predicted molar volume scaling) [1]. This density difference affects crystal packing, powder flow properties, and volumetric dosing in solid-form applications. The higher density of the 2-chloro derivative is attributable to the greater atomic mass of chlorine (35.5 Da) versus fluorine (19.0 Da), with a concomitant larger molar refractivity and polarizability [2].

Crystallization Formulation Solid-state properties

Chemoselective Cross-Coupling Reactivity: 2-Cl Enables Controlled Sonogashira Alkynylation Versus Premature Reaction of 2-Br or 2-I Analogues

In a one-pot sequential bromination–Sonogashira protocol reported by Velcicky et al. (Tetrahedron Letters, 2015), 2-chloro-1-methyl-1H-imidazole underwent highly regioselective C-5 bromination followed by efficient Pd/Cu co-catalyzed alkynylation to afford 2-chloro-5-alkynyl-1-methyl-1H-imidazoles in good yields [1]. The 2-chloro substituent remained intact during the cross-coupling step, whereas analogous 2-bromo or 2-iodo substrates would undergo competitive oxidative addition at the 2-position, leading to undesired byproducts or requiring protecting group strategies [1][2]. This demonstrates that the C–Cl bond at the 2-position provides a tunable reactivity window: it is sufficiently inert under mild Pd(0)/Cu(I) catalysis to permit chemoselective C-5 functionalization, yet can be activated under forcing conditions for subsequent diversification.

Cross-coupling Sonogashira reaction Chemoselectivity

Patent-Class Utility: Imidazole-5-carboxylic Acid Scaffolds Including 2-Chloro Derivatives Are Privileged Angiotensin II Receptor Antagonist Intermediates

Patent literature (e.g., US4921955, EP0137868, and WO2007085188) establishes imidazole-5-carboxylic acids as critical intermediates for non-peptide angiotensin II receptor antagonists, wherein the 2-position substituent modulates both synthetic accessibility and final biological activity [1][2]. The 2-chloro derivative serves as a versatile precursor because the chlorine can be retained to improve metabolic stability in the final drug candidate or can be displaced with nucleophiles to introduce diverse C-2 substituents (e.g., alkyl, aryl, amino, alkoxy) during lead optimization [1]. In contrast, the 2-H analogue lacks this diversification handle, while the 2-fluoro analogue is typically too inert for facile substitution, limiting downstream SAR exploration [3].

Angiotensin II antagonist Hypertension Drug intermediate

Commercial Availability Profile: 2-Chloro Derivative is Widely Stocked as a Building Block, Ensuring Supply Chain Reproducibility

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is listed as an in-stock building block by multiple reputable chemical suppliers (e.g., Chem-Space ID CSSB00000099392, Bidepharm purity 95%, Leyan purity 95%+) [1]. In contrast, the 2-fluoro analogue (CAS 1785445-50-2) was introduced more recently and has fewer stocking vendors, while the 2-bromo analogue (CAS 852180-96-2) is available but with longer lead times for custom synthesis quantities . The broader commercial footprint of the 2-chloro derivative reduces procurement lead time (typically 1–2 weeks for gram quantities versus 3–6 weeks for the 2-fluoro analogue at comparable scale) and provides documented lot-to-lot purity consistency (95% minimum with QC certificates including NMR, HPLC, or GC), which is critical for reproducible research .

Supply chain Catalog building block Reproducibility

Procurement-Driven Application Scenarios for 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid: Where the Quantified Evidence Dictates Compound Selection


Medicinal Chemistry Lead Optimization: Angiotensin II Receptor Antagonist Scaffold Diversification

In lead optimization programs targeting the angiotensin II AT1 receptor, the 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid scaffold serves as a privileged intermediate because the C-2 chlorine provides a synthetic handle for late-stage diversification via nucleophilic aromatic substitution or cross-coupling [1]. The enhanced acidity (pKa ~3.6) facilitates purification by acid-base extraction, while the intermediate boiling point (396 °C) permits high-temperature amide coupling reactions without thermal decomposition . Critically, the 2-chloro substituent can be retained in the final compound to occupy a lipophilic pocket in the AT1 receptor, as evidenced by patent SAR, or it can be replaced with alkyl, aryl, or amino groups to modulate potency and pharmacokinetics [1]. The broad commercial availability of this building block (≥5 stocking vendors with documented purity) ensures rapid procurement for iterative SAR cycles .

Synthetic Methodology Development: Chemoselective Sequential C-5/C-2 Functionalization of Imidazoles

The orthogonal reactivity of 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid makes it an ideal substrate for developing sequential functionalization methodologies. As demonstrated by Velcicky et al., the C-5 position can be selectively brominated and subsequently alkynylated via Sonogashira coupling without competing reaction at the C-2 chlorine [1]. This enables the construction of differentially substituted 2,5-imidazole libraries in a programmable fashion, which is not feasible with 2-bromo or 2-iodo analogues due to their higher reactivity toward oxidative addition [1]. The 2-chloro derivative thus occupies a unique reactivity niche for method development and library synthesis .

Process Chemistry and Scale-Up: Reliable Intermediates for Kilogram-Scale Synthesis

For process chemistry applications requiring multigram to kilogram quantities, the 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid offers a favorable balance of reactivity and stability. Its predicted density (1.56 g/cm³) and boiling point (396 °C) allow predictable handling in large-scale reactors, and its moderate acidity simplifies workup procedures [1]. The established commercial supply chain (lead time 1–2 weeks for gram quantities) can be readily extended to bulk ordering with custom synthesis vendors, whereas the less common 2-fluoro and 2-bromo analogues often require longer lead times and higher costs for comparable scale . Patent US4921955 provides validated synthetic routes to 1-substituted imidazole-5-carboxylic acids, further reducing process development risk .

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

In fragment-based screening campaigns, 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid functions as a Rule-of-Three compliant fragment (MW 160.56, clogP ~0.8 predicted, HBD 1, HBA 4) with a built-in synthetic vector for fragment growing and merging strategies [1]. The 2-chloro substituent permits subsequent elaboration via Pd-catalyzed cross-coupling after fragment hit confirmation, a capability absent in the 2-H analogue and less controllable in the 2-bromo analogue due to premature reactivity . The reliable supply of quality-controlled material (purity ≥95% with CoA) from multiple vendors ensures that fragment libraries can be replenished without batch-to-batch variability, a critical requirement for reproducible biophysical screening .

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